Elacridar (maleate) is a potent pharmaceutical compound primarily recognized for its role as an inhibitor of P-glycoprotein and breast cancer resistance protein. These properties make it significant in enhancing the bioavailability of various therapeutic agents, particularly in overcoming multidrug resistance in cancer treatments. Elacridar's chemical identity is characterized by its systematic name and molecular formula, which contribute to its classification within the broader category of anticancer agents.
Elacridar was first synthesized and characterized in the context of drug development aimed at improving the efficacy of anticancer therapies. Its applications have been explored extensively in pharmacological studies, particularly those focusing on drug delivery systems and the modulation of drug resistance mechanisms.
Elacridar is classified as a P-glycoprotein inhibitor and a breast cancer resistance protein inhibitor. Its primary use is in enhancing the therapeutic effects of other drugs by increasing their concentration in target tissues, especially in the brain, where drug penetration is often limited due to these efflux transporters.
The synthesis of Elacridar involves several key steps that utilize various organic solvents and reagents. The process typically includes:
For instance, one synthetic route involves dissolving an intermediate compound in acetonitrile, adding various reagents such as potassium carbonate and dimethylformamide, and heating the mixture under controlled conditions until completion, as verified by liquid chromatography-mass spectrometry analysis .
Elacridar has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms along with carbon and hydrogen.
The compound's molecular weight is approximately 426.53 g/mol. The structural configuration plays a crucial role in its interaction with P-glycoprotein and breast cancer resistance protein, influencing its efficacy as a drug delivery enhancer.
Elacridar undergoes various chemical reactions during its synthesis and application. Notably:
The synthesis often involves monitoring reaction progress via techniques such as high-performance liquid chromatography coupled with mass spectrometry to ensure purity and yield of the final product .
Elacridar functions primarily by inhibiting P-glycoprotein and breast cancer resistance protein at the cellular membrane level. This inhibition prevents these transport proteins from expelling drugs from cells, thereby increasing intracellular concentrations of co-administered therapeutic agents.
Research indicates that Elacridar exhibits an IC50 value of approximately 193 nM against P-glycoprotein, demonstrating its potency as an inhibitor . This mechanism significantly enhances the efficacy of drugs like sunitinib in cancer treatment by improving their brain accumulation levels when administered together with Elacridar .
Elacridar appears as a yellow solid at room temperature. It has a solubility profile indicating that it dissolves well in dimethyl sulfoxide, facilitating its use in various formulations.
Relevant analytical methods include spectrophotometry for concentration determination and chromatography for purity assessment.
Elacridar's primary applications are found in:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3